Decametilnicoceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

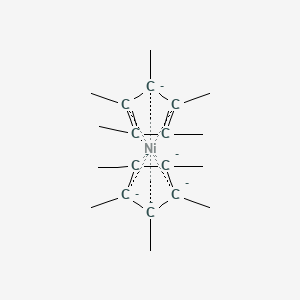

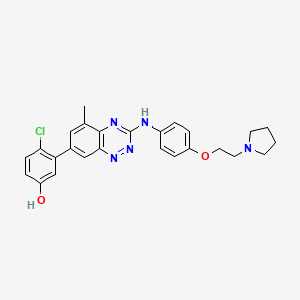

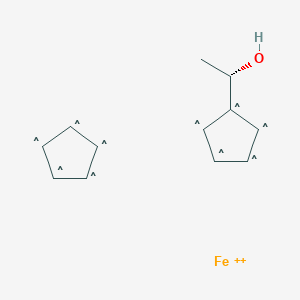

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane, also known as bis(pentamethylcyclopentadienyl)nickel, is an organonickel compound with the formula Ni(C₅(CH₃)₅)₂. This compound belongs to the class of metallocenes, which are characterized by a metal ion sandwiched between two cyclopentadienyl rings. nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is a bright green paramagnetic solid that has garnered significant academic interest due to its unique structural and electronic properties .

Aplicaciones Científicas De Investigación

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane has several scientific research applications, particularly in the fields of chemistry and materials science. Some notable applications include:

-

Catalysis: : nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions. Its unique electronic properties make it an effective catalyst for these processes .

-

Materials Science: : The compound is used in the synthesis of single-walled carbon nanotubes (SWCNTs). nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can be encapsulated within SWCNTs to tailor their electronic properties and enhance their performance in electronic devices .

-

Nanotechnology: : nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is used in the preparation of nickel nanoparticles, which have applications in catalysis, magnetic materials, and electronic devices .

Mecanismo De Acción

Target of Action

Nickelocene,decamethyl- is an organonickel compound that belongs to a group of organometallic compounds called metallocenes . The primary targets of Nickelocene,decamethyl- are the cyclopentadienyl (Cp) rings . The Ni center has a formal +2 charge, and the Cp rings are usually assigned as cyclopentadienyl anions (Cp−), related to cyclopentadiene by deprotonation .

Mode of Action

Nickelocene,decamethyl- interacts with its targets, the Cp rings, through π-bonding . In terms of its electronic structure, three pairs of d electrons on nickel are allocated to the three d orbitals involved in Ni–Cp bonding: dxy, dx2–y2, dz2 . The two remaining d-electrons each reside in the dyz and dxz orbitals, giving rise to the molecule’s paramagnetism .

Biochemical Pathways

Metallocenes, the group of compounds to which nickelocene,decamethyl- belongs, have wide application fields ranging from catalysis, eg, Ziegler–Natta-type in polymer chemistry, to biosensors for glucose oxidase and many more .

Pharmacokinetics

It is known that body size and hepatic function can significantly influence the pharmacokinetic profile of similar compounds . Plasma albumin and cardiac output are suggested to have an impact on the apparent volume of distribution and clearance .

Result of Action

Nickelocene,decamethyl- has been shown to preserve its spin and magnetic anisotropy in different environments . The cyclic π* orbital of the Cp rings could hybridize with the singly occupied d π orbitals of the Ni center of the molecule, protecting these orbitals from external states . Hence the molecular spin maintains S = 1, the same as in the free-standing case, and its magnetic anisotropy is also robust .

Action Environment

The action of Nickelocene,decamethyl- is influenced by environmental factors. For instance, annealing of Nickelocene,decamethyl- at low temperatures (360–600 °C) led to electron doping, whereas annealing at high temperatures and formation of double-walled carbon nanotubes (680–1200 °C) resulted in hole doping .

Métodos De Preparación

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can be synthesized through various methods. One common synthetic route involves the reaction of nickel(II) chloride with sodium pentamethylcyclopentadienide in an inert atmosphere. The reaction typically proceeds as follows:

NiCl2+2Na(C5(CH3)5)→Ni(C5(CH3)5)2+2NaCl

The reaction is carried out in anhydrous conditions to prevent hydrolysis of the reactants and products. The product is then purified through sublimation or recrystallization .

Análisis De Reacciones Químicas

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can be oxidized to form nickelocenium cations. For example, reaction with halogens or other oxidizing agents can yield the corresponding nickelocenium salts.

Ni(C5(CH3)5)2+X2→[Ni(C5(CH3)5)2]+X−

-

Reduction: : The compound can be reduced using strong reducing agents, leading to the formation of nickel(0) complexes.

Ni(C5(CH3)5)2+2e−→Ni+2(C5(CH3)5)−

-

Substitution: : nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can undergo substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands. For example, reaction with phosphines can lead to the formation of phosphine-substituted nickel complexes .

Comparación Con Compuestos Similares

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is part of the metallocene family, which includes other compounds such as ferrocene, cobaltocene, and manganocene. Compared to these compounds, nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane has unique electronic properties due to the presence of methyl groups on the cyclopentadienyl rings. This substitution affects the compound’s stability, reactivity, and electronic structure .

Ferrocene: Fe(C₅H₅)₂, known for its stability and use in various applications, including as an antiknock agent in fuels.

Cobaltocene: Co(C₅H₅)₂, a strong reducing agent with applications in organic synthesis.

Manganocene: Mn(C₅H₅)₂, less stable than ferrocene and nickelocene, with limited applications.

Propiedades

Número CAS |

74507-63-4 |

|---|---|

Fórmula molecular |

C20H30Ni |

Peso molecular |

329.1 g/mol |

Nombre IUPAC |

nickel(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Ni/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |

Clave InChI |

FPOBXNYAWLLCGZ-UHFFFAOYSA-N |

SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni] |

SMILES canónico |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni+2] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)

![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)